p-Cymene

Catalog No.
S538742
CAS No.
99-87-6
M.F
C10H14
C10H14
CH3C6H4CH(CH3)2
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Cymene

CAS Number

99-87-6

Product Name

p-Cymene

IUPAC Name

1-methyl-4-propan-2-ylbenzene

Molecular Formula

C10H14
C10H14
CH3C6H4CH(CH3)2

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

HFPZCAJZSCWRBC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C)C=C1)C

solubility

In water, 23.4 mg/L at 25 °C
Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether
0.0234 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.002
Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

p-Cymene; Dolcymene; p-Cymol; p Cymene; pCymene; p Cymol; p-Cymol;

Canonical SMILES

CC1=CC=C(C=C1)C(C)C

The exact mass of the compound p-Cymene is 134.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.74e-04 m0.0234 mg/ml at 25 °cin water, 23.4 mg/l at 25 °cmiscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether0.0234 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.002insoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cymenes - Supplementary Records. It belongs to the ontological category of monoterpene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

p-Cymene (4-isopropyltoluene) is a naturally occurring aromatic organic compound classified as a monoterpene. Its structure, featuring a para-substituted benzene ring with methyl and isopropyl groups, imparts greater thermal and oxidative stability compared to non-aromatic terpenes like limonene or pinene. This compound is a key intermediate in the synthesis of p-cresol and various fine chemicals, and serves as a high-boiling (177 °C), water-insoluble solvent compatible with a range of organic materials. It is frequently utilized as a precursor for organometallic catalysts, particularly as a ligand for ruthenium in complexes such as [RuCl2(p-cymene)]2.

Direct substitution of p-cymene with its isomers (o-cymene, m-cymene) or common aromatic solvents like toluene fails in applications sensitive to steric hindrance, reaction selectivity, and toxicity. The specific para-substitution of p-cymene is critical for its role as a ligand in catalysis, where isomers would yield catalysts with different activities and selectivities. In polymer synthesis, its high boiling point (177 °C vs. 111 °C for toluene) allows for reactions at atmospheric pressure that would otherwise require sealed vessels. Furthermore, p-cymene exhibits lower acute toxicity compared to petroleum-derived solvents; for example, its oral LD50 in rats is 4750 mg/kg, distinguishing it from solvents with more hazardous toxicological profiles.

Superior Processability in Polymer Synthesis: Higher Yield and Molecular Weight vs. Toluene

In the synthesis of conjugated polymers via Direct Arylation Polymerization (DArP), p-cymene enables superior outcomes compared to the conventional aromatic solvent, toluene. When used for the synthesis of polymer P1, p-cymene afforded a yield of 96.2% and a number-average molecular weight (Mn) of 28.5 kg/mol. In contrast, using toluene under the same conditions resulted in a lower yield of 87.1% and a lower Mn of 23.8 kg/mol.

Evidence DimensionPolymer Synthesis Performance (Yield and Mn)
Target Compound Data96.2% yield; 28.5 kg/mol Mn
Comparator Or BaselineToluene: 87.1% yield; 23.8 kg/mol Mn
Quantified Difference+9.1% absolute yield; +19.7% higher Mn
ConditionsDirect Arylation Polymerization (DArP) synthesis of polymer P1 (alternating copolymer).

For buyers in polymer science and materials manufacturing, using p-cymene directly translates to higher product yield and superior polymer properties, justifying its selection over cheaper, less effective solvents.

Enhanced Thermal Stability: Superior Resistance to Degradation vs. Other Monoterpenes

p-Cymene's aromatic structure provides significantly higher thermal stability compared to non-aromatic monoterpenes. In a thermal degradation study at 120 °C, α-terpinene, which readily dehydrogenates to form p-cymene, degraded 100% within 4 hours. In contrast, p-cymene itself is stable under these conditions and is often the final, more stable product of terpene aging and degradation processes under heat or UV light. This inherent stability is critical for applications requiring high-temperature processing or long-term formulation stability.

Evidence DimensionThermal Degradation Rate at 120 °C
Target Compound DataStructurally stable; serves as a degradation end-product.
Comparator Or Baselineα-Terpinene: 100% degradation in 4 hours. Limonene: 50% degradation in 24 hours.
Quantified DifferenceSignificantly more resistant to thermal degradation than its non-aromatic precursors.
ConditionsHeating in a sealed vessel at 120 °C in the presence of air.

This makes p-cymene the preferred choice for high-temperature solvent applications or as a stable component in formulations where precursors like limonene or terpinene would degrade, ensuring process reliability and product shelf-life.

Precursor Suitability: Efficient Conversion to p-Cresol

p-Cymene is a critical precursor for p-cresol via the Hock-Lange synthesis, which involves its oxidation to hydroperoxides followed by acidic cleavage. The process selectively targets the isopropyl group for oxidation over the methyl group. Studies show that under liquid-phase oxidation, the relative susceptibility of the isopropyl group to oxidative attack is four times greater than that of the methyl group. This selectivity is key to achieving high yields of the desired 2-p-tolyl-2-propyl hydroperoxide intermediate (80% of hydroperoxide product), which then cleaves to form p-cresol. This established and selective pathway makes high-purity p-cymene a reliable starting material for industrial p-cresol production.

Evidence DimensionRelative Reactivity of Alkyl Groups to Oxidation
Target Compound DataIsopropyl group is 4 times more susceptible to oxidation than the methyl group.
Comparator Or BaselineInternal comparison of reactive sites on the p-cymene molecule.
Quantified Difference4:1 reactivity ratio (isopropyl vs. methyl).
ConditionsLiquid-phase oxidation with elemental oxygen.

For chemical manufacturers, procuring high-purity p-cymene ensures a predictable and efficient synthesis of p-cresol, minimizing side reactions and simplifying purification compared to using crude cymene mixtures or alternative precursors.

High-Performance Solvent for Advanced Polymer Synthesis

p-Cymene is the right choice for synthesizing high molecular weight conjugated polymers where both high reaction temperatures (>110 °C) and excellent polymer solubility are required. Its high boiling point and demonstrated ability to produce higher yields and molecular weights compared to toluene make it a superior process solvent for producing materials for organic electronics and advanced coatings.

Precursor for High-Purity Organometallic Catalysts

As a specific, sterically defined ligand, p-cymene is essential for synthesizing reproducible batches of ruthenium-based catalysts, such as the [RuCl2(p-cymene)]2 dimer. These catalysts are widely used in olefin metathesis, oxidation, and hydrogenation reactions. Using high-purity p-cymene ensures the formation of a single, well-defined catalyst structure, avoiding the performance variability that would arise from isomeric impurities.

Stable Process Fluid and Reaction Medium for High-Temperature Applications

In processes requiring a stable, high-boiling aromatic medium, p-cymene offers a distinct advantage over less stable terpenes like limonene or α-pinene. Its resistance to thermal and oxidative degradation ensures process consistency and safety in applications such as heat transfer fluids or as a solvent for reactions conducted above 120 °C.

Bio-Derived, Safer Replacement for Toluene and Xylene in Formulations

For formulators seeking to replace petroleum-based solvents like toluene or xylene, p-cymene offers a bio-derived alternative with a more favorable safety profile and a high boiling point. Its effectiveness as a solvent, coupled with lower toxicity, makes it a suitable component for developing greener industrial cleaners, coatings, and inks.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999)
Liquid
Colorless liquid with a mild pleasant odor; [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon

Color/Form

Colorless transparent liquid

XLogP3

4.1

Exact Mass

134.109550447 g/mol

Monoisotopic Mass

134.109550447 g/mol

Boiling Point

351 °F at 760 mmHg (USCG, 1999)
177.10 °C
176.00 to 178.00 °C. @ 760.00 mm Hg
177 °C

Flash Point

117 °F (USCG, 1999)
117 °F (closed cup)
117 °F (open cup)
47 °C c.c.

Heavy Atom Count

10

Vapor Density

4.62 (Air = 1)
Relative vapor density (air = 1): 4.62

Density

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8573 g/cu cm at 20 °C
Relative density (water = 1): 0.85
0.853-0.855

LogP

4.1 (LogP)
4.10
log Kow = 4.10
4.1

Odor

Sweetish aromatic odor
Mild pleasant odor
When pure, has a weak citrus odo

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

-90.2 °F (USCG, 1999)
-68.9 °C
-68 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1G1C8T1N7Q

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The objective of this study was to test the hypothesis that p-cymene can attenuate acute lung injury induced by lipopolysaccharide (LPS) in vivo. In the mouse model of LPS-induced acute lung injury, intraperitoneal preconditioning with p-cymene resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha, IL-1beta and IL-6), lung water gain, inflammatory cell infiltration, lung tissue myeloperoxidase activity. In addition, p-cymene blocked the phosphorylation of IkBalpha protein and mitogen-activated protein kinases (MAPK) signaling pathway activation. Histopathologic examination of lung tissue indicated that p-cymene treatment markedly decreased focal thickening, congestion, pulmonary edema, and inflammatory cells infiltration. The results showed that p-cymene had a protective effect on LPS-induced ALI in mice.
The present study was designed to investigate the effects of p-cymene on lipopolysaccharide (LPS)-induced inflammatory cytokine production both in vitro and in vivo. The production of tumor necrosis factor-a (TNF-a), interleukin-1beta (IL-1beta), interleukin-6 (IL-6), and interleukin-10 (IL-10) in LPS-stimulated RAW 264.7 cells and C57BL/6 mice was evaluated by sandwich ELISA. Meanwhile, the mRNA levels of cytokine genes were examined in vitro by semiquantitative RT-PCR. In a further study, we analyzed the activation of nuclear factor-kB (NF-kB) and mitogen-activated protein kinase (MAPK) signaling pathways by western blotting. We found that p-cymene significantly regulated TNF-alpha, IL-1beta, and IL-6 production in LPS-stimulated RAW 264.7 cells. Furthermore, the levels of relative mRNAs were also found to be downregulated. In in vivo trail, p-cymene markedly suppressed the production of TNF-a and IL-1beta and increased IL-10 secretion. We also found that p-cymene inhibited LPS-induced activation of extracellular signal receptor-activated kinase 1/2, p38, c-Jun N-terminal kinase, and IkBalpha. These results suggest that p-cymene may have a potential anti-inflammatory action on cytokine production by blocking NF-kB and MAPK signaling pathways.

Vapor Pressure

1.46 [mmHg]
1.50 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 200

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Other CAS

99-87-6
4939-75-7
25155-15-1

Absorption Distribution and Excretion

p-Cymene is well absorbed through the skin. In studies with (14)C-labelled p-cymene the penetration observed was 254 ug/sq cm in 60 minutes

Metabolism Metabolites

Yields cumyl alcohol in pseudomonas ... . /From table/
Only small part is excreted unchanged, remainder being oxidized to water-soluble metabolites. Suggested that readily oxidized propyl side chain formed carboxyl-group ... ultimate product, in case of dogs and sheep, is cumic acid which is probably excreted as conjugate with glycine.
The metabolism of p-cymene was studied in rats and guinea-pigs. Following intragastric or inhalation dosage (100 mg/kg) urinary metabolite excretion was nearly complete within 48 hr, amounting to 60-80% dose. The inhalation experiments gave the lowest values. 18 urinary metabolites were detected and identified. Of these, rats did not excrete two and guinea-pigs did not excrete a third. No ring-hydroxylation of p-cymene was detected in rats, but guinea-pigs formed small amounts of carvacrol and hydroxycarvacrol. Oxidation of both the methyl and isopropyl groups of p-cymene occurred extensively in both species. The following types of metabolites were formed: monohydric alcohols, diols, mono- and di-carboxylic acids and hydroxyacids. Conjugation with glycine of the cumic acid formed was extensive in guinea-pigs.
Metabolites of the food additive eucalyptus maculata oil were investigated in the urine and feces of brushtail possum. p-Cymene was metabolized to p-cresol and cumic acid.
p-Cymene was metabolized in rabbits and the following four optically active metabolites, 2-(p-tolyl)-1-propanol (3': R/S = 65:35), 2-(p-tolyl)propanoic acid (5': R/S = 0:100), p-(2-hydroxy-1-methylethyl)benzoic acid (6': R/S = 91:9) and p-(1-carboxyethyl)benzoic acid (8': R/S = 30:70), were isolated in addition to three optically inactive metabolites, 2-(p-tolyl)-2-propanol, p-isopropylbenzoic acid (4'), and p-(1-hydroxy-1-methylethyl)benzoic acid (7'). The presumed metabolic pathways of p-cymene in rabbits were confirmed by the administration of the intermediate metabolites (2, 3', 4', and 5'). The enantiomeric ratios of the metabolites, 3' and 6', suggested that omega-hydroxylations of the isopropyl group in 1 and 4' occurred preferentially at the pro-S methyl group. In the metabolism of 1, the S-isomers are predominant in the propanoic acid derivatives, but the R-isomers are rich in the propanol derivatives. It is of interest that the metabolism of 4', however, produced predominantly the corresponding propanol derivative (6'; R/S = 91:9) and propanoic acid derivative (8'; R/S = 80:20) possessing the same R-configuration. Some optically active p-cymene derivatives were also synthesized as standard compounds.

Associated Chemicals

Cymene mixture;25155-15-1

Wikipedia

P-Cymene
Myricetin

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

Mixtures of 3-isopropyltoluene (m-cymene) and 4-isopropyltoluene (p-cymene) can be obtained by propylation of toluene in the presence of an isomerization-active Friedel-Crafts catalyst. These two isomers can be separated by distillation only with difficulty.
Usually prepd by alkylation of toluene; meta-, ortho- and para-isomers obtained. /Cymene/
... Made from monocyclic terpenes by dehydrogenation. These terpenes can be made from turpentine or obtained as a byproduct from the sulfite digestion of spruce pulp in paper manufacture.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Benzene, 1-methyl-4-(1-methylethyl)-: ACTIVE

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: p-cymene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: p-cymene; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-NERL 502.2; Procedure: gas chromatography with photoionization detector; Analyte: p-cymene; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.1 ug/L.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: p-cymene; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.26 ug/L.
For more Analytic Laboratory Methods (Complete) data for P-CYMENE (11 total), please visit the HSDB record page.

Storage Conditions

Safe storage: Fireproof.

Interactions

Previously, /the researchers/ have demonstrated the analgesic-like property of p-cymene in rodents. Short half-life is a limitation for p-cymene application and several approaches have been used to improve pharmaceutical properties of monoterpenes, including the employment of drug-delivery systems. Here, we used p-cymene/beta-cyclodextrin (beta-CD) complex and p-cymene (PC) isolated to evaluated whether the complex formulation is able to improve the antinociceptive activity of this monoterpene. Male mice (26-30 g) were pretreated with PC/beta-CD (20 or 40 mg/kg, p.o.), PC (20 or 40 mg/kg, p.o.) or vehicle (distilled water), 0.5 hr before painful tests and antinociceptive effect was evaluated at times: 0.5, 1, 2, 4, 8, and 16 hr after treatment. We evaluated the analgesic-like effect of PC/beta-CD and PC in acetic acid-induced abdominal writhes, hot-plate, carrageenan-induced paw edema and in rota-rod apparatus. ... Results demonstrated that acute treatment with complex PC/beta-CD produced an antinocicepitve effect (p < 0.01 or p < 0.001) for 8 hr followed whereas isolated PC produced the same effect for 2 hr. Similar results were obtained in hot-plate test, PC/beta-CD, in all doses, significantly reduces (p < 0.01 or p < 0.001) nociceptive behavior for 8 hr while isolated PC for 1 hr, did so only in higher dose. Such results were unlikely to be caused by motor abnormality. Systemic pretreatment with PC/beta-CD and PC inhibited the development paw edema by carrageenan 1%, but PC/beta-CD did so during a longer period when compared with isolated monoterpene alone. ... Results provide evidence to propose that the complex with beta-CD improved analgesic and anti-inflammatory effects of p-cymene.

Dates

Last modified: 08-15-2023
1: Hu X, Chu Y, Ma G, Li W, Wang X, Mo H, Yin Q, Guo J, Ma X, Zhou S. Simultaneous determination of ascaridole, p-cymene and α-terpinene in rat plasma after oral administration of Chenopodium ambrosioides L. by GC-MS. Biomed Chromatogr. 2015 Nov;29(11):1682-6. doi: 10.1002/bmc.3479. Epub 2015 Apr 21. PubMed PMID: 25900777.
2: Bedjanian Y, Morin J, Romanias MN. Gas-Phase Reaction of Hydroxyl Radical with p-Cymene over an Extended Temperature Range. J Phys Chem A. 2015 Nov 12;119(45):11076-83. doi: 10.1021/acs.jpca.5b08478. Epub 2015 Oct 28. PubMed PMID: 26473634.
3: de Oliveira TM, de Carvalho RB, da Costa IH, de Oliveira GA, de Souza AA, de Lima SG, de Freitas RM. Evaluation of p-cymene, a natural antioxidant. Pharm Biol. 2015 Mar;53(3):423-8. doi: 10.3109/13880209.2014.923003. Epub 2014 Dec 4. PubMed PMID: 25471840.
4: Silva MT, Ribeiro FP, Medeiros MA, Sampaio PA, Silva YM, Silva MT, Quintans JS, Quintans-Júnior LJ, Ribeiro LA. The vasorelaxant effect of p-cymene in rat aorta involves potassium channels. ScientificWorldJournal. 2015;2015:458080. doi: 10.1155/2015/458080. Epub 2015 Jan 15. PubMed PMID: 25667938; PubMed Central PMCID: PMC4312567.
5: Bi YH, Duan ZQ, Du WY, Wang ZY. Improved synthesis of phosphatidylserine using bio-based solvents, limonene and p-cymene. Biotechnol Lett. 2015 Jan;37(1):115-9. doi: 10.1007/s10529-014-1646-7. Epub 2014 Sep 12. PubMed PMID: 25214218.
6: Dash MR, Srinivasulu G, Rajakumar B. Experimental and computational investigation on the gas phase reaction of p-cymene with Cl atoms. J Phys Chem A. 2015 Jan 29;119(4):559-70. doi: 10.1021/jp509800g. Epub 2015 Jan 17. PubMed PMID: 25547646.
7: Păunescu E, Nowak-Sliwinska P, Clavel CM, Scopelliti R, Griffioen AW, Dyson PJ. Anticancer Organometallic Osmium(II)-p-cymene Complexes. ChemMedChem. 2015 Sep;10(9):1539-47. doi: 10.1002/cmdc.201500221. Epub 2015 Jul 14. PubMed PMID: 26190176.
8: Strijkstra A, Trautwein K, Jarling R, Wöhlbrand L, Dörries M, Reinhardt R, Drozdowska M, Golding BT, Wilkes H, Rabus R. Anaerobic activation of p-cymene in denitrifying betaproteobacteria: methyl group hydroxylation versus addition to fumarate. Appl Environ Microbiol. 2014 Dec;80(24):7592-603. doi: 10.1128/AEM.02385-14. Epub 2014 Sep 26. PubMed PMID: 25261521; PubMed Central PMCID: PMC4249252.
9: Nowak-Sliwinska P, Clavel CM, Păunescu E, te Winkel MT, Griffioen AW, Dyson PJ. Antiangiogenic and Anticancer Properties of Bifunctional Ruthenium(II)-p-Cymene Complexes: Influence of Pendant Perfluorous Chains. Mol Pharm. 2015 Aug 3;12(8):3089-96. doi: 10.1021/acs.molpharmaceut.5b00417. Epub 2015 Jul 21. PubMed PMID: 26158308.
10: Matsuoka A, Sandoval CA, Uchiyama M, Noyori R, Naka H. Why p-Cymene? Conformational effect in asymmetric hydrogenation of aromatic ketones with a η(6) -arene/ruthenium(II) catalyst. Chem Asian J. 2015 Jan;10(1):112-5. doi: 10.1002/asia.201402979. Epub 2014 Oct 24. PubMed PMID: 25346097.
11: de Santana MF, Guimarães AG, Chaves DO, Silva JC, Bonjardim LR, de Lucca Júnior W, Ferro JN, Barreto Ede O, dos Santos FE, Soares MB, Villarreal CF, Quintans Jde S, Quintans-Júnior LJ. The anti-hyperalgesic and anti-inflammatory profiles of p-cymene: Evidence for the involvement of opioid system and cytokines. Pharm Biol. 2015;53(11):1583-90. doi: 10.3109/13880209.2014.993040. Epub 2015 Apr 9. PubMed PMID: 25856703.
12: Chen L, Zhao L, Zhang C, Lan Z. Protective effect of p-cymene on lipopolysaccharide-induced acute lung injury in mice. Inflammation. 2014 Apr;37(2):358-64. doi: 10.1007/s10753-013-9747-3. PubMed PMID: 24085645.
13: Rainis G, Ternes W. Identification and characterization of dimeric oxidation products of p-cymene-2,3-diol isolated from Thymus vulgaris L. J Agric Food Chem. 2014 Jan 8;62(1):235-43. doi: 10.1021/jf404193y. Epub 2013 Dec 19. PubMed PMID: 24354309.
14: Shang X, Wang Y, Zhou X, Guo X, Dong S, Wang D, Zhang J, Pan H, Zhang Y, Miao X. Acaricidal activity of oregano oil and its major component, carvacrol, thymol and p-cymene against Psoroptes cuniculi in vitro and in vivo. Vet Parasitol. 2016 Aug 15;226:93-6. doi: 10.1016/j.vetpar.2016.07.001. Epub 2016 Jul 2. PubMed PMID: 27514892.
15: Alarcón P, Bohn B, Zetzsch C, Rayez MT, Rayez JC. Reversible addition of the OH radical to p-cymene in the gas phase: multiple adduct formation. Part 2. Phys Chem Chem Phys. 2014 Aug 28;16(32):17315-26. doi: 10.1039/c4cp02073a. Epub 2014 Jul 14. PubMed PMID: 25020144.

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